molecular formula C23H29N7O2 B3025773 1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]- CAS No. 1798787-27-5

1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-

Cat. No. B3025773
CAS RN: 1798787-27-5
M. Wt: 435.5 g/mol
InChI Key: BMWMKGNVAMXXCH-UHFFFAOYSA-N
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Description

BIIB068 is an inhibitor of Bruton’s tyrosine kinase (BTK;  IC50 = <10 nM).

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Anti-Inflammatory Activity : Research has shown that certain azetidinone derivatives, similar in structure to the mentioned compound, exhibit significant anti-inflammatory properties. These compounds are often compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and side effects (Kalsi et al., 1990).

  • Antibacterial Evaluation : Azetidinone derivatives have also been tested for their antimicrobial activities against various bacterial strains. These studies often involve synthesizing various analogs of the compound and testing their efficacy against different bacterial strains (Chopde et al., 2012).

  • Anticancer and Anti-5-Lipoxygenase Agents : Some derivatives of the mentioned compound have been synthesized and evaluated for their potential as anticancer agents. These studies aim to understand the structure-activity relationship and find compounds with effective cytotoxic properties against various cancer cell lines (Rahmouni et al., 2016).

  • Radioprotective Activities : Derivatives of this compound have also been synthesized and tested for their radioprotective activities. These studies are crucial in the development of agents that can protect against radiation-induced damage, especially in medical treatments (Ghorab et al., 2009).

Other Applications

  • Synthesis of Novel Compounds : This compound and its derivatives are often used in the synthesis of novel heterocyclic compounds. These syntheses are pivotal in expanding the knowledge and applicability of organic chemistry and medicinal chemistry (Jiao, 2007).

  • Pharmacological Studies : Studies often involve evaluating the analgesic, antipyretic, and anti-inflammatory properties of derivatives of this compound. This helps in understanding the pharmacological profile and potential therapeutic uses (Antre et al., 2011).

Mechanism of Action

Target of Action

BIIB068, also known as M6RN4LQ25S or 1-Azetidinecarboxamide, is a highly selective, potent, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that plays a crucial role in the signal transduction for the expression of antibodies after B cell activation . It is highly expressed in a variety of B-cell lymphomas and autoimmune diseases .

Mode of Action

BIIB068 interacts with BTK, inhibiting its activity . This inhibition blocks the overactivation of B cells, which is the cause of some autoimmune diseases . By inhibiting BTK activity, BIIB068 can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .

Biochemical Pathways

The inhibition of BTK by BIIB068 affects the signal transduction pathway involved in the expression of antibodies after B cell activation . This leads to the regulation of B cell activation, proliferation, and differentiation .

Pharmacokinetics

BIIB068 exhibits good overall drug-like properties for oral dosing . It is well tolerated across preclinical species at pharmacologically relevant doses with good ADME properties . Pharmacokinetics of BIIB068 in humans have been determined in a Phase 1 study following a single, ascending oral dose .

Result of Action

BIIB068 inhibits BCR mediated PLCγ2 phosphorylation in Ramos B cells . Additionally, in human PBMCs, BIIB068 inhibits anti-IgD induced and anti-IgM BCR-induced B cell activation . In neutrophils, BIIB068 inhibits FcγR-mediated ROS production .

properties

IUPAC Name

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWMKGNVAMXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1798787-27-5
Record name BIIB-068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIB-068
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-
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1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-
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1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-
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1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-

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